An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-4-pentylphenol
An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-4-pentylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-pentylphenol, identified by CAS number 887582-85-6, is a fluorinated aromatic compound of increasing interest within the scientific community. Its unique substitution pattern—a pentyl group and two vicinal fluorine atoms on a phenol ring—imparts a distinct set of physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly modulate a molecule's lipophilicity, acidity, metabolic stability, and binding affinity, making fluorinated phenols like this one attractive scaffolds for the design of novel pharmaceuticals and advanced materials such as liquid crystals.[1][2]
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2,3-Difluoro-4-pentylphenol, offering insights into its synthesis, spectral characteristics, and potential applications.
Physicochemical Properties
While extensive experimental data for 2,3-Difluoro-4-pentylphenol is not widely published, a combination of computed data and analysis of structurally related compounds allows for a reliable estimation of its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₂O | [3][4] |
| Molecular Weight | 200.22 g/mol | [3] |
| Physical Form | Solid (Predicted) | Inferred from related difluorophenols[5] |
| XLogP3 | 4.2 | Computed by PubChem[3] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[3] |
| Rotatable Bond Count | 4 | Computed by PubChem[3] |
| pKa (Predicted) | ~8.5 - 9.5 | Inferred from related fluorophenols |
The computed XLogP3 value of 4.2 suggests that 2,3-Difluoro-4-pentylphenol is a highly lipophilic molecule.[3] The presence of the two electron-withdrawing fluorine atoms is expected to increase the acidity of the phenolic proton compared to the non-fluorinated analogue, 4-pentylphenol.
Synthesis and Reactivity
A plausible and efficient synthetic route to 2,3-Difluoro-4-pentylphenol involves a two-step process starting from 1,2-difluorobenzene.
Caption: Proposed synthesis of 2,3-Difluoro-4-pentylphenol.
Step 1: Friedel-Crafts Acylation
The synthesis commences with the Friedel-Crafts acylation of 1,2-difluorobenzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The reaction introduces the pentanoyl group onto the aromatic ring. The directing effects of the two fluorine atoms favor acylation at the 4-position, para to one of the fluorine atoms.[7]
Step 2: Clemmensen Reduction
The resulting ketone, 1-(3,4-difluorophenyl)pentan-1-one, is then reduced to the corresponding alkane, 2,3-difluoro-4-pentylbenzene, via a Clemmensen reduction.[8][9][10] This reaction is typically carried out using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[11]
Step 3: Introduction of the Hydroxyl Group
The final step to yield 2,3-Difluoro-4-pentylphenol would involve a nucleophilic aromatic substitution or other functional group interconversion to introduce the hydroxyl group.
Reactivity Insights
The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution, while also influencing the regioselectivity of such reactions. The phenolic hydroxyl group is a strong activating group and will direct incoming electrophiles primarily to the ortho and para positions.
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectral characteristics are predicted for 2,3-Difluoro-4-pentylphenol.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic proton, and the protons of the pentyl chain. The aromatic protons will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.
-
Aromatic Protons (H-5, H-6): ~6.8-7.2 ppm (multiplets)
-
Phenolic Proton (OH): ~4.5-5.5 ppm (broad singlet)
-
Pentyl Chain Protons:
-
α-CH₂: ~2.5-2.7 ppm (triplet)
-
β, γ, δ-CH₂: ~1.2-1.6 ppm (multiplets)
-
CH₃: ~0.9 ppm (triplet)
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the influence of the fluorine substituents, which will cause splitting of the signals for the carbon atoms to which they are attached and for adjacent carbons (C-F coupling).
-
C-OH (C-1): ~150-155 ppm
-
C-F (C-2, C-3): ~140-150 ppm (doublets with large ¹JCF coupling constants)
-
C-Pentyl (C-4): ~130-135 ppm
-
Aromatic C-H (C-5, C-6): ~115-125 ppm (doublets due to C-F coupling)
-
Pentyl Chain Carbons: ~14-35 ppm
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the O-H, C-H, C=C, and C-F bonds.
-
O-H Stretch: Broad band around 3200-3600 cm⁻¹
-
Aromatic C-H Stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H Stretch: ~2850-2960 cm⁻¹
-
Aromatic C=C Stretch: ~1500-1600 cm⁻¹
-
C-F Stretch: Strong absorptions in the range of 1100-1300 cm⁻¹
-
C-O Stretch: ~1200-1260 cm⁻¹
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z = 200. The fragmentation pattern is expected to be dominated by the loss of the pentyl chain and other characteristic fragments.
-
Molecular Ion (M⁺): m/z = 200
-
Key Fragments: m/z = 143 ([M-C₄H₉]⁺), m/z = 129 ([M-C₅H₁₁]⁺)
Potential Applications
The unique properties of 2,3-Difluoro-4-pentylphenol make it a promising candidate for various applications, particularly in the field of liquid crystals.
Liquid Crystal Displays (LCDs)
The incorporation of the 2,3-difluorophenyl moiety is a known strategy for designing liquid crystal materials with negative dielectric anisotropy (Δε).[1][2][12][13] This property is crucial for vertically aligned (VA) mode LCDs, which are widely used in modern displays for their high contrast ratios and wide viewing angles. The pentyl chain contributes to the calamitic (rod-like) molecular shape necessary for the formation of liquid crystalline phases.
The presence of the fluorine atoms can also influence other important properties of liquid crystals, such as their birefringence, viscosity, and clearing points.[14] By fine-tuning the molecular structure, it is possible to optimize these properties for specific display applications.
Pharmaceutical Research
While specific biological activities of 2,3-Difluoro-4-pentylphenol have not been reported, fluorinated phenols are a well-established class of compounds in drug discovery. The introduction of fluorine can enhance metabolic stability, improve binding to target proteins, and modulate the pKa of nearby functional groups. These effects can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.
Safety and Handling
As with all chemical reagents, 2,3-Difluoro-4-pentylphenol should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2,3-Difluoro-4-pentylphenol is a fluorinated aromatic compound with a unique combination of properties that make it a valuable tool for researchers in materials science and drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its predicted spectroscopic characteristics provide a basis for its identification and characterization. The potential for this molecule to serve as a key component in advanced liquid crystal displays highlights its significance in the development of new technologies. Further experimental investigation into its physical and chemical properties will undoubtedly uncover new applications and expand its utility in various scientific fields.
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